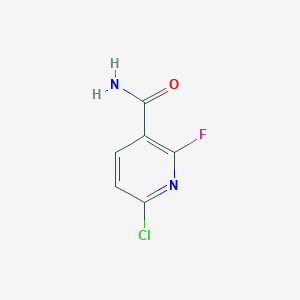
6-Chloro-2-fluoronicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-fluoronicotinamide is a chemical compound with the molecular formula C6H4ClFN2O It is a derivative of nicotinamide, where the hydrogen atoms in the pyridine ring are substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoronicotinamide typically involves the chlorination and fluorination of nicotinamide derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by fluorination using reagents like silver fluoride or potassium fluoride under controlled conditions .
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and fluorination steps .
化学反応の分析
Types of Reactions: 6-Chloro-2-fluoronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
6-Chloro-2-fluoronicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 6-Chloro-2-fluoronicotinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA synthesis or repair mechanisms, thereby exerting its effects on cell proliferation and survival .
類似化合物との比較
- 6-Chloro-2-fluoropurine
- 6-Chloro-2-fluoronicotinic acid
- 6-Chloro-2-fluorobenzamide
Comparison: Compared to these similar compounds, 6-Chloro-2-fluoronicotinamide is unique due to its specific substitution pattern on the nicotinamide ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the presence of both chlorine and fluorine atoms can enhance its stability and reactivity in certain reactions .
生物活性
6-Chloro-2-fluoronicotinamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Similar compounds have demonstrated the ability to inhibit enzymes such as HIV-1 reverse transcriptase, suggesting that this compound might also exhibit antiviral properties.
Potential Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes, potentially modulating metabolic pathways.
- Receptor Binding : Interaction with specific receptors could lead to therapeutic effects, particularly in anti-inflammatory and analgesic contexts.
Biological Activity Findings
Recent studies have highlighted the potential biological activities of this compound:
- Antiviral Properties : Research indicates that derivatives of nicotinamide can act as inhibitors of viral replication, particularly HIV.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which may extend to this compound due to structural similarities.
- Analgesic Effects : The compound may also possess pain-relieving properties, as suggested by studies on related nicotinic acid derivatives.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV-1 reverse transcriptase | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Analgesic | Pain relief in animal models |
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of compounds similar to this compound, researchers found that certain derivatives effectively inhibited HIV-1 replication in vitro. The structure-activity relationship indicated that modifications at the 2-position significantly impacted binding affinity and inhibition efficacy.
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory effects of nicotinic acid derivatives in a murine model of arthritis. The administration of these compounds resulted in a significant decrease in joint swelling and inflammatory cytokine levels, suggesting a potential therapeutic application for this compound in treating inflammatory diseases.
特性
分子式 |
C6H4ClFN2O |
|---|---|
分子量 |
174.56 g/mol |
IUPAC名 |
6-chloro-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4ClFN2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) |
InChIキー |
XWPOKOLHJDCSCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(=O)N)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















